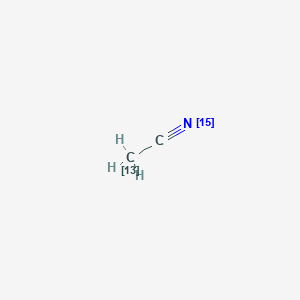
1,3-Dipropionyl-2,3-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipropionyl-2,3-dihydro-1H-imidazole (DPDHI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPDHI is a heterocyclic compound that contains an imidazole ring and two propionyl groups attached to the nitrogen atoms. The chemical structure of DPDHI makes it a versatile molecule that can be used in various chemical reactions and applications.
Mechanism Of Action
The mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is not fully understood. However, it is believed that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole exerts its biological activity by interfering with various cellular processes, including DNA replication, protein synthesis, and cell division. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also disrupt the cell membrane and alter the permeability of the cell.
Biochemical And Physiological Effects
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can inhibit the growth of various bacterial and fungal strains. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to inhibit the replication of certain viruses. In vivo studies have demonstrated that 1,3-Dipropionyl-2,3-dihydro-1H-imidazole can reduce tumor growth in animal models. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been shown to have herbicidal and insecticidal properties.
Advantages And Limitations For Lab Experiments
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is also stable under various conditions and can be stored for extended periods. However, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has some limitations. It is a toxic compound and should be handled with care. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole may also exhibit non-specific binding to various biomolecules, which can affect the accuracy of certain assays.
Future Directions
There are several future directions for the study of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. One direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 1,3-Dipropionyl-2,3-dihydro-1H-imidazole. Another direction is to investigate the potential use of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole in agriculture. Studies are needed to determine the efficacy and safety of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole as a herbicide or insecticide. Finally, further studies are needed to elucidate the mechanism of action of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole and to identify potential targets for drug development.
Synthesis Methods
1,3-Dipropionyl-2,3-dihydro-1H-imidazole can be synthesized using different methods, including the condensation of 1,3-diaminopropane with propionyl chloride, followed by cyclization with acetic anhydride. Another method involves the reaction between 1,3-diaminopropane and propionic anhydride, followed by cyclization with acetic anhydride. The synthesis of 1,3-Dipropionyl-2,3-dihydro-1H-imidazole is relatively simple, and the yield can be optimized by adjusting the reaction conditions.
Scientific Research Applications
1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to exhibit antibacterial, antifungal, and antiviral properties. 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has also been investigated for its potential use in cancer therapy. In agriculture, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been shown to have herbicidal and insecticidal properties. In material science, 1,3-Dipropionyl-2,3-dihydro-1H-imidazole has been used as a precursor for the synthesis of various polymers and composites.
properties
CAS RN |
132164-93-3 |
|---|---|
Product Name |
1,3-Dipropionyl-2,3-dihydro-1H-imidazole |
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(3-propanoyl-2H-imidazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-5-6-11(7-10)9(13)4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
DERDZHLLYBUZLY-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CN(C=C1)C(=O)CC |
Canonical SMILES |
CCC(=O)N1CN(C=C1)C(=O)CC |
synonyms |
1H-Imidazole, 2,3-dihydro-1,3-bis(1-oxopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



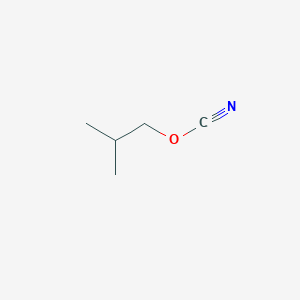
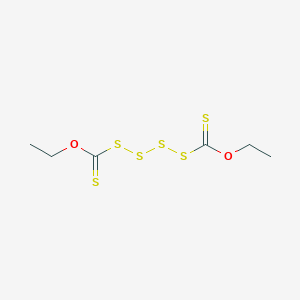

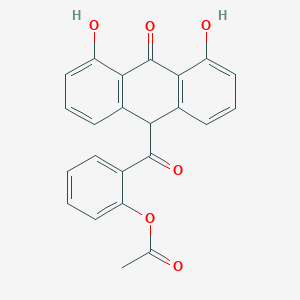
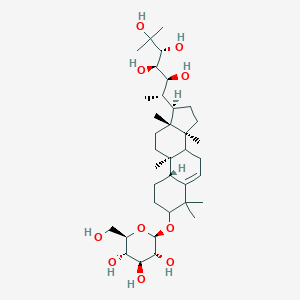
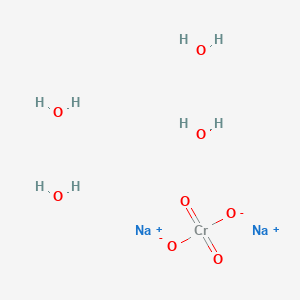
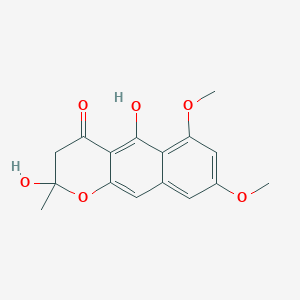
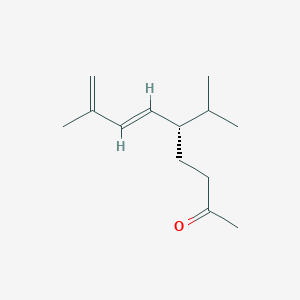
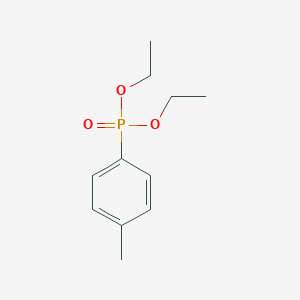
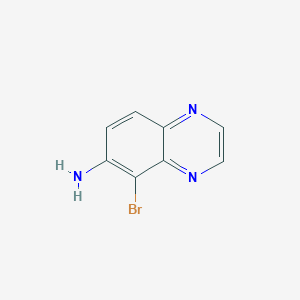

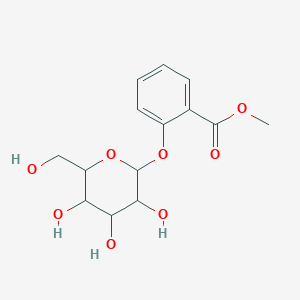
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)
